

A Comparative Guide to the NMR Characterization of Propargyl-PEG4-S-PEG4-Propargyl

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Compound of Interest

Compound Name: *Propargyl-PEG4-S-PEG4-Propargyl*

Cat. No.: *B8106175*

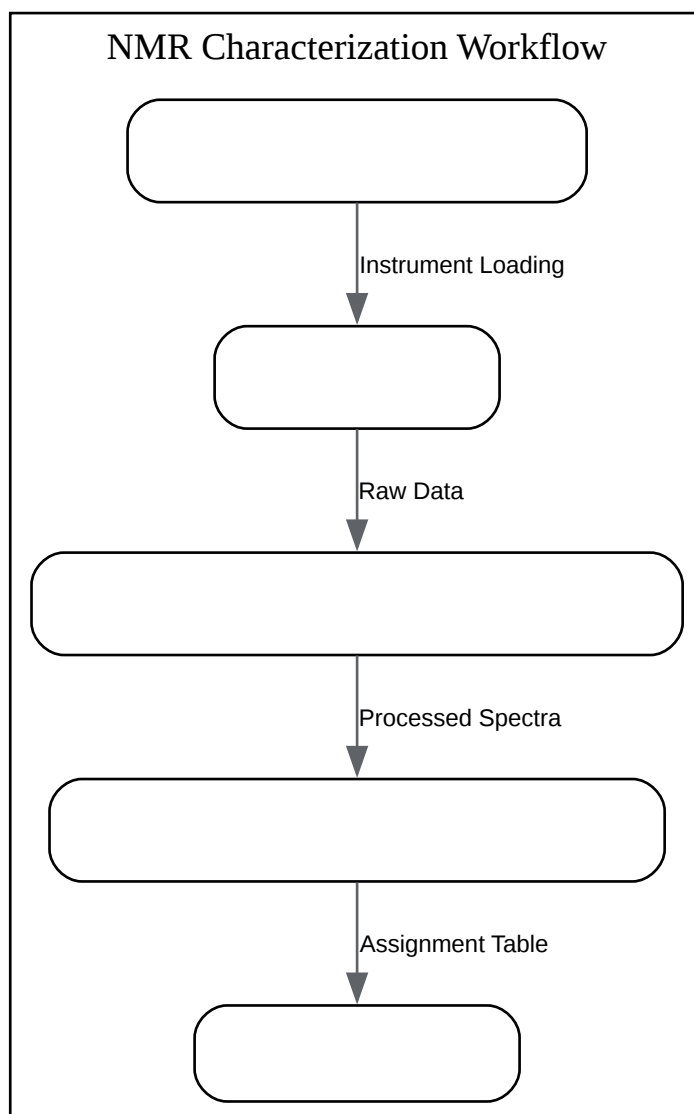
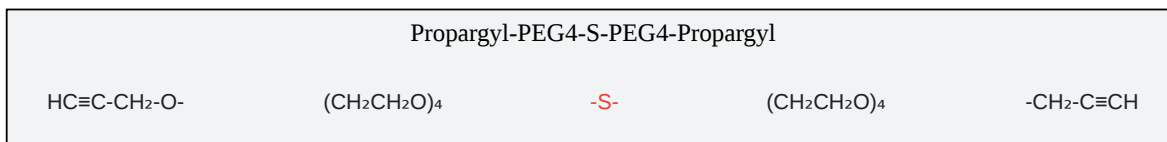
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) characteristics of **Propargyl-PEG4-S-PEG4-Propargyl**, a homobifunctional linker, with related PEG-based molecules. The data presented is essential for the structural verification and quality control of this versatile linker used in bioconjugation, drug delivery, and proteomics.

Structural and Pathway Visualization

To understand the structure and potential applications of **Propargyl-PEG4-S-PEG4-Propargyl**, the following diagrams illustrate its chemical structure and a typical experimental workflow for its characterization.



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